Amsilarotene
Overview
Description
Amsilarotene is an orally absorbed synthetic retinoid . This analogue of vitamin A (retinol) binds to nuclear retinoic acid receptor-a (RAR-a), activates RAR-a transcriptional activity, and has shown antitumor activity in primary and metastatic preclinical models of liver cancer .
Synthesis Analysis
The synthesis of Amsilarotene is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis
Amsilarotene contains total 54 bond(s); 27 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aromatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
Amsilarotene has a molecular weight of 385.604, a density of 1.1±0.1 g/cm3, and a boiling point of 403.3±45.0 °C at 760 mmHg . It also has a flash point of 197.7±28.7 °C .Scientific Research Applications
Overview of Additive Manufacturing in Scientific Research
Additive Manufacturing (AM), known for its ability to create complex features and rapid prototyping capabilities, is a growing part of modern scientific research. The development of electrodes and electrochemical cells are prime examples of AM's impact in scientific fields. Researchers have utilized commercially available conductive PLA filaments in conjunction with FFF printing for electrode development, showcasing AM's versatility in producing bespoke designs for experimental needs. This technology's broad applications range from the fabrication of complex structures using highly viscous materials to the development of biomaterials in medical applications (Whittingham et al., 2021).
Applications in Radiation Oncology and Dental Materials
In radiation oncology, AM facilitates the design and development of patient-specific clinical tools to optimize treatment outcomes in cancer patients receiving radiation therapy. This is achieved through rapid prototyping and patient-specific manufacture (Tino et al., 2020). Similarly, in dental research, novel dental polymers containing quaternary ammonium and trimethoxysilyl functionalities have been developed using AM, demonstrating AM's significance in creating materials with specific antimicrobial properties (Bienek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNSTLJOVCBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155013 | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amsilarotene | |
CAS RN |
125973-56-0 | |
Record name | Amsilarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMSILAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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